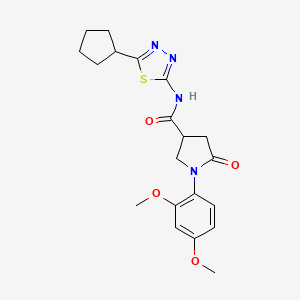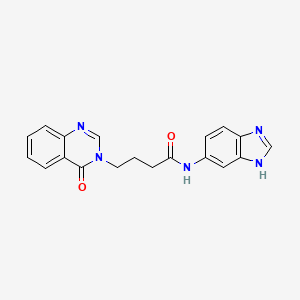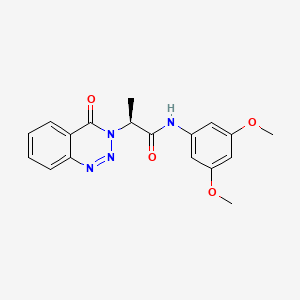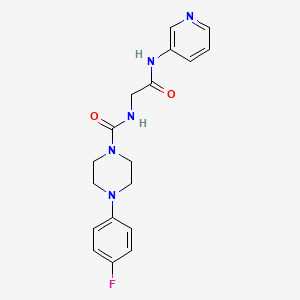![molecular formula C12H14N4O2S B11005057 N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide](/img/structure/B11005057.png)
N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide is a complex organic compound that features a thiazole ring and a pyrrole ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrole ring. One common method involves the reaction of a thiazole derivative with a pyrrole derivative under specific conditions. For example, the thiazole derivative can be synthesized by reacting a thioamide with an α-haloketone . The pyrrole ring can then be introduced through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyrrole rings.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole or tetrahydrothiazole derivatives .
Scientific Research Applications
N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The pyrrole ring can also interact with nucleic acids and other biomolecules, further contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[4-(Carbamoylmethyl)-13-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide is unique due to the presence of both thiazole and pyrrole rings in its structure. This combination of rings can enhance its biological activities and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C12H14N4O2S/c13-10(17)7-9-8-19-12(14-9)15-11(18)3-6-16-4-1-2-5-16/h1-2,4-5,8H,3,6-7H2,(H2,13,17)(H,14,15,18) |
InChI Key |
GEEAYNRLSZVMKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)NC2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11004975.png)
![N-cyclopropyl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B11004981.png)

![(2S)-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11004987.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionine](/img/structure/B11004992.png)

![2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B11005009.png)

![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11005023.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucine](/img/structure/B11005044.png)
![N-(1H-indol-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11005050.png)
![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11005055.png)
![1-(furan-2-ylmethyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005069.png)
